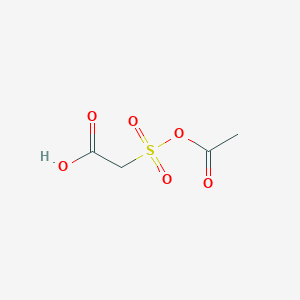
2-Acetyloxysulfonylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyloxysulfonylacetic acid is an organic compound with a unique structure that combines an acetyl group, a sulfonyl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyloxysulfonylacetic acid typically involves the reaction of acetic anhydride with sulfonylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetyloxysulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Acetyloxysulfonylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism by which 2-Acetyloxysulfonylacetic acid exerts its effects involves the interaction of its functional groups with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can influence various biochemical pathways and cellular processes, making the compound a valuable tool in research.
Comparación Con Compuestos Similares
Sulfonylacetic acid: Shares the sulfonyl and acetic acid moieties but lacks the acetyl group.
Acetylacetic acid: Contains the acetyl and acetic acid groups but lacks the sulfonyl group.
Sulfonylacetic anhydride: A related compound with similar reactivity but different structural features.
Uniqueness: 2-Acetyloxysulfonylacetic acid is unique due to the combination of its functional groups, which confer distinct reactivity and properties. This makes it a versatile compound for various applications in synthesis, research, and industry.
Propiedades
Número CAS |
83810-21-3 |
|---|---|
Fórmula molecular |
C4H6O6S |
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
2-acetyloxysulfonylacetic acid |
InChI |
InChI=1S/C4H6O6S/c1-3(5)10-11(8,9)2-4(6)7/h2H2,1H3,(H,6,7) |
Clave InChI |
KAETZOLWRYYISR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OS(=O)(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



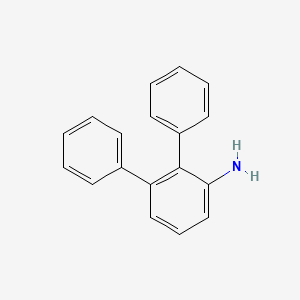
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
![1-[(2,2-Dimethyl-4-phenyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14412013.png)
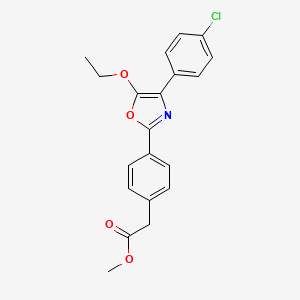
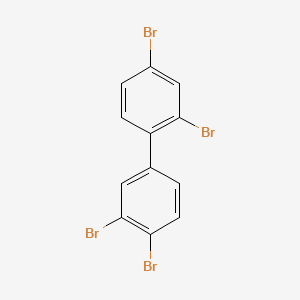

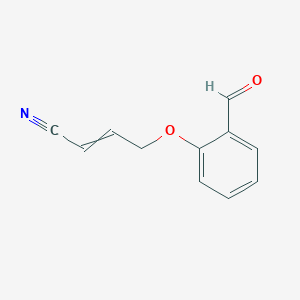
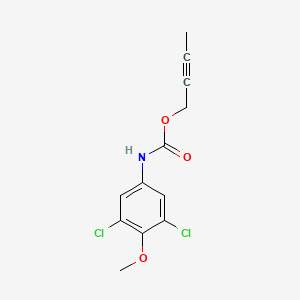
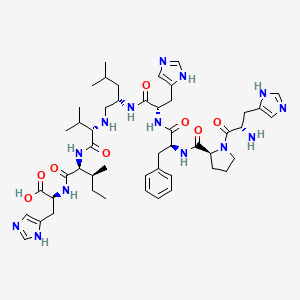
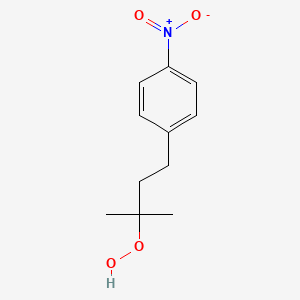
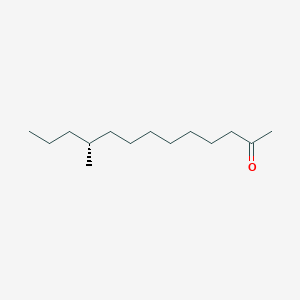
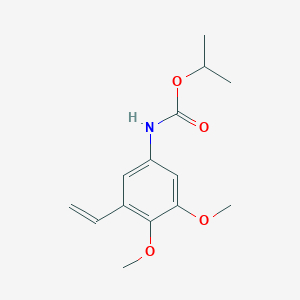
![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)
